Methyl 8-oxooct-5-enoate
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Overview
Description
Methyl 8-oxooct-5-enoate is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of an ester functional group and an aldehyde group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-oxooct-5-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as an ester or ketone, reacts with an alkyl halide under basic conditions to introduce the desired alkyl group . This method allows for the formation of the ester and aldehyde functionalities in the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxooct-5-enoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester and aldehyde groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and aldehydes
Scientific Research Applications
Methyl 8-oxooct-5-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 8-oxooct-5-enoate involves its reactivity with various molecular targets. The ester and aldehyde groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These reactions are facilitated by the presence of electron-withdrawing groups, which enhance the compound’s electrophilicity.
Comparison with Similar Compounds
Methyl 8-oxooct-5-enoate can be compared with other similar compounds, such as:
Ethyl acrylate: Similar in structure but lacks the aldehyde group.
Methyl 3-oxobutanoate: Contains a ketone group instead of an aldehyde.
Methyl 4-oxopentanoate: Similar ester functionality but different carbon chain length.
These compounds share some reactivity patterns but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
80764-54-1 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 8-oxooct-5-enoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h2,4,8H,3,5-7H2,1H3 |
InChI Key |
IIJNZOCLEPUTJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC=CCC=O |
Origin of Product |
United States |
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